4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorus oxychloride . The reaction mixture is refluxed for several hours, cooled to room temperature, and then gradually poured onto crushed ice with stirring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorus oxychloride .Scientific Research Applications
Antihypertensive and α-blocking Agents
Research has shown that derivatives of thiosemicarbazides, triazoles, and Schiff bases, synthesized from related chemical structures, exhibit promising antihypertensive α-blocking activity with low toxicity. This underscores their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).
DNA Binding and Anticancer Activity
Copper(II)-sulfonamide complexes involving derivatives of the compound have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes show selective inhibitory activity against certain cancer cells and apoptosis induction, highlighting their therapeutic potential (González-Álvarez et al., 2013).
Molecular Docking and DFT Calculations
Novel benzenesulfonamide derivatives have been evaluated for their in vitro antitumor activity, with some compounds exhibiting significant effects against cancer cell lines. Molecular docking and DFT calculations provide insights into the interactions and stability of these compounds, suggesting a basis for further drug development (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the action of the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin production by the compound leads to a reduction in inflammation and pain . Some derivatives of this compound have been found to have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFUYMZOIMVFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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